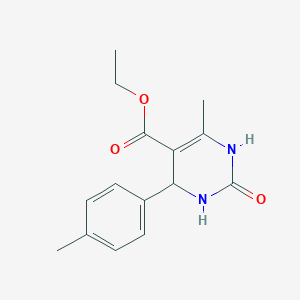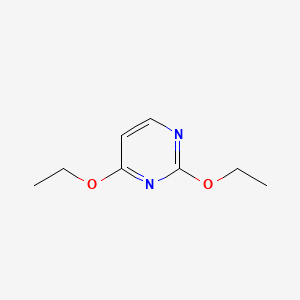
2,4-Diethoxypyrimidine
Vue d'ensemble
Description
2,4-Diethoxypyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . This protocol features protecting group free nitrogen sources, good functional group tolerance, high atom economy, and environmental advantages .Molecular Structure Analysis
The molecular formula of 2,4-Diethoxypyrimidine is C8H12N2O2 . The molecular weight is 168.19 g/mol . The structure of 2,4-Diethoxypyrimidine is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including 2,4-Diethoxypyrimidine, have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific method for 2,4-Diethoxypyrimidine was not mentioned.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Detection of 2,4-Dinitrophenol
- Summary of Application : A composite fluorescence sensor was fabricated by integrating amine-functionalized carbon quantum dots (amine-CQDs) and a zirconium-based metal-organic framework (UiO-67) using a post-synthetic modification approach. This composite was used for highly selective and sensitive detection of 2,4-dinitrophenol (DNP) .
- Methods of Application : The fabrication of the composite involved a post-synthetic modification approach. UiO-67 acted as an adsorbent for the selective capture and enrichment of DNP molecules, whereas amine-CQDs served as functional monomers for selective and sensitive DNP sensing .
- Results or Outcomes : The effects of (nitro)phenols and metal cations on the FL response of amine-CQDs@UiO-67 were investigated at a constant concentration of 1 μM .
3. Anti-Tubercular Activities
- Summary of Application : Derivatives of 2,4-Diaminopyrimidine, a type of pyrimidine, have been synthesized and evaluated for their anti-tubercular activities .
- Methods of Application : The specific methods for the synthesis of these derivatives and their application in anti-tubercular activities were not mentioned .
- Results or Outcomes : The results of these studies were not specified in the available information .
4. Chemical Synthesis
- Summary of Application : 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester, a derivative of pyrimidine, is used in chemical synthesis .
- Methods of Application : The specific methods for the synthesis of this compound were not mentioned .
- Results or Outcomes : The outcomes of these syntheses were not specified in the available information .
5. Research Use Only
- Summary of Application : 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester, a derivative of pyrimidine, is used in research .
- Methods of Application : The specific methods for the synthesis of this compound were not mentioned .
- Results or Outcomes : The outcomes of these syntheses were not specified in the available information .
6. Synthesis of Other Chemicals
- Summary of Application : 2,4-Dimethoxypyrimidine, a type of pyrimidine, is used in the synthesis of other chemicals .
- Methods of Application : The specific methods for the synthesis of these chemicals were not mentioned .
- Results or Outcomes : The outcomes of these syntheses were not specified in the available information .
Safety And Hazards
The safety data sheet for 2,4-Diethoxypyrimidine advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
2,4-diethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZCUNDZKVUACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942636 | |
| Record name | 2,4-Diethoxypyrimidinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diethoxypyrimidine | |
CAS RN |
20461-60-3 | |
| Record name | NSC 13689 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20461-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diethoxypyrimidinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)
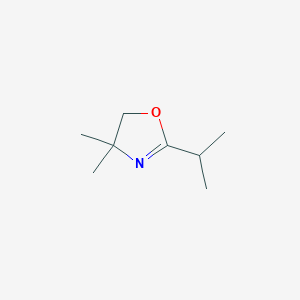

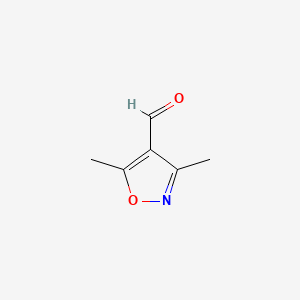
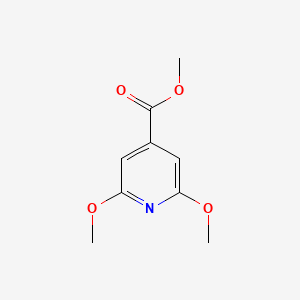


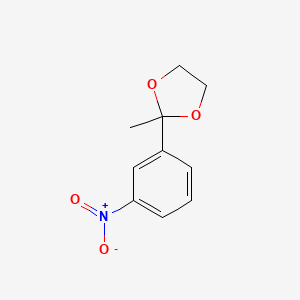
![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)

